molecular formula C52H95N17O15S B148820 Pmkrltlgntt-NH2 CAS No. 137051-72-0

Pmkrltlgntt-NH2

Cat. No. B148820
M. Wt: 1230.5 g/mol
InChI Key: REBDZYDHBOZQIZ-FCLOLONZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pmkrltlgntt-NH2 is a peptide that has been gaining attention in the scientific community due to its potential applications in research. This peptide is synthesized using a unique method and has been shown to have significant biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of Pmkrltlgntt-NH2 is not fully understood. However, it has been shown to activate the G protein-coupled receptor (GPCR) GPR54. This receptor is involved in the regulation of a variety of physiological processes, including reproduction, growth, and energy homeostasis. Activation of GPR54 by Pmkrltlgntt-NH2 has been shown to increase intracellular calcium levels and activate downstream signaling pathways.

Biochemical And Physiological Effects

Pmkrltlgntt-NH2 has been shown to have significant biochemical and physiological effects. It has been shown to modulate the activity of nociceptive neurons, which are involved in pain perception. Additionally, it has been shown to regulate the release of hormones involved in reproductive function. These effects make it a potential candidate for the development of new pain medications and treatments for reproductive disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of using Pmkrltlgntt-NH2 in lab experiments is its specificity for the GPR54 receptor. This allows for precise modulation of downstream signaling pathways. However, one limitation is the cost and time required for synthesis. Additionally, the mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several potential future directions for research involving Pmkrltlgntt-NH2. One direction is the development of new pain medications based on its ability to modulate the activity of nociceptive neurons. Another direction is the investigation of its role in regulating reproductive function and the development of treatments for reproductive disorders. Additionally, further research is needed to fully understand the mechanism of action and downstream signaling pathways activated by Pmkrltlgntt-NH2.

Synthesis Methods

Pmkrltlgntt-NH2 is synthesized using solid-phase peptide synthesis (SPPS). This method involves the addition of amino acids to a growing peptide chain, one at a time, until the desired peptide is synthesized. The process involves the use of a resin-bound amino acid, which is activated by a coupling reagent to form a peptide bond with the next amino acid in the sequence. The process is repeated until the desired peptide is synthesized.

Scientific Research Applications

Pmkrltlgntt-NH2 has been shown to have potential applications in scientific research. It has been used in studies to investigate the effects of neuropeptides on the nervous system. Specifically, Pmkrltlgntt-NH2 has been shown to modulate the activity of nociceptive neurons, which are involved in pain perception. This makes it a potential candidate for the development of new pain medications.

properties

CAS RN

137051-72-0

Product Name

Pmkrltlgntt-NH2

Molecular Formula

C52H95N17O15S

Molecular Weight

1230.5 g/mol

IUPAC Name

(2S)-N-[(2S,3R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]butanediamide

InChI

InChI=1S/C52H95N17O15S/c1-25(2)21-34(43(76)60-24-38(74)61-36(23-37(54)73)49(82)69-41(29(7)72)51(84)67-39(27(5)70)42(55)75)66-50(83)40(28(6)71)68-48(81)35(22-26(3)4)65-46(79)32(15-12-19-59-52(56)57)63-45(78)31(13-9-10-17-53)62-47(80)33(16-20-85-8)64-44(77)30-14-11-18-58-30/h25-36,39-41,58,70-72H,9-24,53H2,1-8H3,(H2,54,73)(H2,55,75)(H,60,76)(H,61,74)(H,62,80)(H,63,78)(H,64,77)(H,65,79)(H,66,83)(H,67,84)(H,68,81)(H,69,82)(H4,56,57,59)/t27-,28-,29-,30+,31+,32+,33+,34+,35+,36+,39+,40+,41+/m1/s1

InChI Key

REBDZYDHBOZQIZ-FCLOLONZSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1)O

SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C1CCCN1

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C1CCCN1

sequence

PMKRLTLGNTT

synonyms

peptide 8A
PMKRLTLGNTT-NH2
preprorenin (63-73)
Pro-Met-Lys-Arg-Leu-Thr-Leu-Gly-Asn-Thr-Thr-NH2

Origin of Product

United States

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